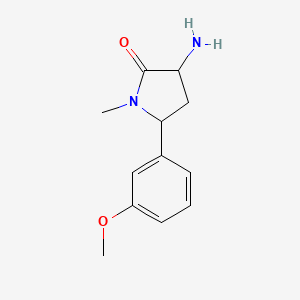
3-Amino-5-(3-methoxyphenyl)-1-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-(3-methoxyphenyl)-1-methylpyrrolidin-2-one is a chemical compound with a unique structure that includes an amino group, a methoxyphenyl group, and a methylpyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(3-methoxyphenyl)-1-methylpyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam or a related compound.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using reagents like ammonia or primary amines.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via electrophilic aromatic substitution reactions, often using methoxybenzene derivatives and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(3-methoxyphenyl)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methoxy groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for nucleophilic substitution and electrophilic aromatic substitution catalysts.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Amino-5-(3-methoxyphenyl)-1-methylpyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-Amino-5-(3-methoxyphenyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may also modulate enzymatic activities and signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-(4-methoxyphenyl)-1-methylpyrrolidin-2-one
- 3-Amino-5-(2-methoxyphenyl)-1-methylpyrrolidin-2-one
- 3-Amino-5-(3-methylphenyl)-1-methylpyrrolidin-2-one
Uniqueness
3-Amino-5-(3-methoxyphenyl)-1-methylpyrrolidin-2-one is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may result in distinct interactions with molecular targets compared to its analogs.
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
3-amino-5-(3-methoxyphenyl)-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C12H16N2O2/c1-14-11(7-10(13)12(14)15)8-4-3-5-9(6-8)16-2/h3-6,10-11H,7,13H2,1-2H3 |
InChI Key |
PVNAVGURKYOJKH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CC(C1=O)N)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


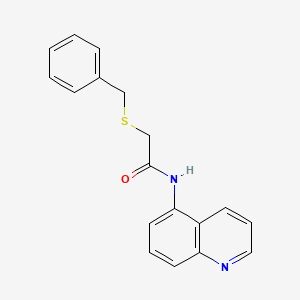

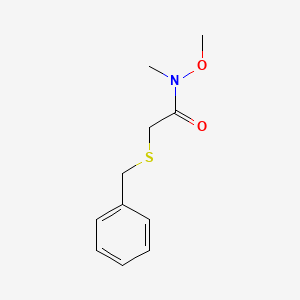


![4-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl Chloride](/img/structure/B14878723.png)
![3-Isopropylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14878725.png)
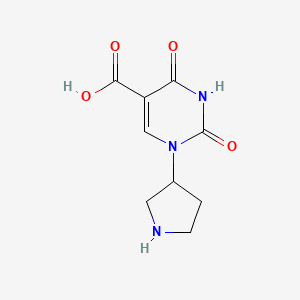
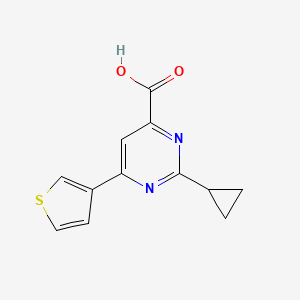
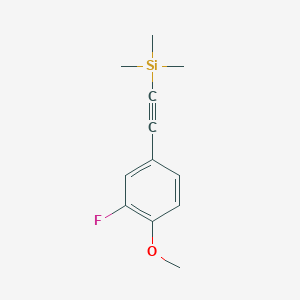
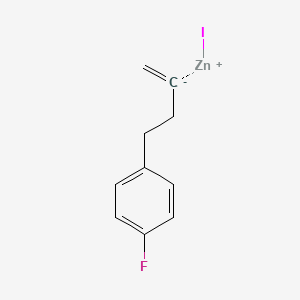
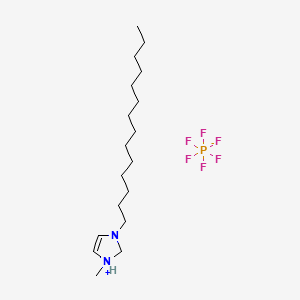
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14878747.png)
![tert-Butyl ((3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)methyl)carbamate](/img/structure/B14878768.png)
